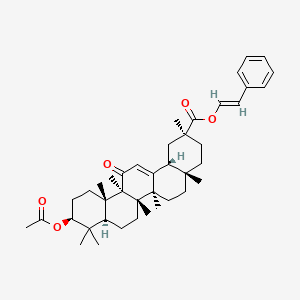

Cinoxolone

Description

BenchChem offers high-quality Cinoxolone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cinoxolone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

31581-02-9 |

|---|---|

Molecular Formula |

C41H56O5 |

Molecular Weight |

628.9 g/mol |

IUPAC Name |

3-phenylprop-2-enyl (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-acetyloxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |

InChI |

InChI=1S/C41H56O5/c1-27(42)46-33-17-18-39(6)32(36(33,2)3)16-19-41(8)34(39)31(43)25-29-30-26-38(5,21-20-37(30,4)22-23-40(29,41)7)35(44)45-24-12-15-28-13-10-9-11-14-28/h9-15,25,30,32-34H,16-24,26H2,1-8H3/t30-,32-,33-,34+,37+,38-,39-,40+,41+/m0/s1 |

InChI Key |

QTPSNPBHOMYPHQ-DNZQTCPLSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@](CC5)(C)C(=O)OC/C=C/C6=CC=CC=C6)C)C)C)C |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OCC=CC6=CC=CC=C6)C)C)C)C |

Origin of Product |

United States |

Cinoxacin: Foundational & Exploratory

aoxacin chemical structure and properties

An In-depth Technical Guide to the Chemical Structure and Properties of Ofloxacin

Introduction

Ofloxacin is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics.[1] It is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[2][3] Ofloxacin functions by inhibiting DNA gyrase, a type II topoisomerase, and topoisomerase IV, which are essential enzymes for bacterial DNA replication, transcription, repair, and recombination.[3][4] This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of ofloxacin, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

Ofloxacin is a racemic mixture, consisting of equal amounts of the (S)-(-)-enantiomer, levofloxacin, and the (R)-(+)-enantiomer, dextrofloxacin. The levorotatory isomer, levofloxacin, is the more active component. The core chemical structure of ofloxacin is a tricyclic ring system.

Table 1: Chemical Identifiers for Ofloxacin

| Identifier | Value | Source(s) |

| IUPAC Name | (RS)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

| Chemical Formula | C₁₈H₂₀FN₃O₄ | |

| SMILES | CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |

| CAS Number | 82419-36-1 |

Physicochemical Properties

Ofloxacin is an off-white to pale yellow crystalline powder. Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of Ofloxacin

| Property | Value | Source(s) |

| Molecular Weight | 361.4 g/mol | |

| Melting Point | 250-257 °C (decomposes) | |

| Solubility | Soluble in aqueous solutions with pH between 2 and 5. Sparingly to slightly soluble at pH 7 (4 mg/mL). Freely soluble at pH above 9. | |

| pKa (Strongest Acidic) | 5.45 | |

| pKa (Strongest Basic) | 6.2 | |

| LogP | -0.39 |

Experimental Protocols

Synthesis of Ofloxacin Methyl Ester

A common method for the synthesis of ofloxacin derivatives is through the formation of ofloxacin methyl ester via Fischer esterification.

Materials:

-

Ofloxacin

-

Methanol (reagent grade)

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium Bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve ofloxacin in an excess of methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Carefully add a catalytic amount of concentrated sulfuric acid dropwise to the stirring mixture.

-

Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Neutralize the remaining acidic solution by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Separate the organic layer, wash it with brine, and then dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the organic layer using a rotary evaporator to obtain the crude ofloxacin methyl ester.

-

The crude product can be further purified by column chromatography or recrystallization.

Asymmetric Synthesis of (R)-Ofloxacin

The enantiomerically pure forms of ofloxacin are of significant interest, with levofloxacin being the therapeutically active isomer. An asymmetric synthesis of (R)-ofloxacin has been reported, with a key step involving a chiral Brønsted acid-catalyzed transfer hydrogenation.

Key Steps:

-

Asymmetric Transfer Hydrogenation: A chiral Brønsted acid is used to catalyze the transfer hydrogenation of a suitable precursor, with a dihydropyridine serving as the hydride source. This step establishes the stereocenter with high enantioselectivity.

-

Cyclization and subsequent reactions: The product from the hydrogenation is then subjected to a series of reactions, including cyclization at high temperature (125 °C) and treatment with polyphosphoric acid at 110 °C, to form the tricyclic core of the ofloxacin molecule.

-

Final Steps: The synthesis is completed by hydrolysis of an ester and subsequent reaction with N-methylpiperazine at 125 °C to yield (R)-Ofloxacin.

Mechanism of Action

Ofloxacin exerts its bactericidal effect by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting these enzymes, ofloxacin prevents bacterial cell division.

Caption: Mechanism of action of Ofloxacin.

Conclusion

Ofloxacin remains a significant antibiotic due to its broad spectrum of activity and favorable pharmacokinetic profile. A thorough understanding of its chemical structure, physicochemical properties, and mechanism of action is crucial for its effective use in therapeutic applications and for the development of new fluoroquinolone derivatives. The provided experimental protocols offer insights into the chemical modifications and synthesis strategies employed in the study of ofloxacin and its enantiomers.

References

- 1. Ofloxacin | C18H20FN3O4 | CID 4583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ofloxacin. A reappraisal of its antimicrobial activity, pharmacology and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ofloxacin - Wikipedia [en.wikipedia.org]

- 4. Ofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Ofloxacin: A Technical Deep Dive into its Bactericidal versus Bacteriostatic Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ofloxacin, a second-generation fluoroquinolone antibiotic, is a critical therapeutic agent in the management of a wide spectrum of bacterial infections. Its clinical efficacy is rooted in its potent bactericidal activity against a broad range of Gram-positive and Gram-negative bacteria.[1][2] This technical guide provides an in-depth analysis of ofloxacin's bactericidal properties, contrasting them with bacteriostatic mechanisms. It details the underlying molecular pathways, presents quantitative data on its antimicrobial activity, and outlines the experimental protocols for its evaluation, aiming to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its core functions.

Bactericidal vs. Bacteriostatic Action: A Definitive Classification

The distinction between a bactericidal and a bacteriostatic agent lies in its ultimate effect on bacterial viability. Bactericidal agents, such as ofloxacin, directly kill bacteria, typically by inducing irreparable damage to essential cellular processes.[3][4] In contrast, bacteriostatic agents inhibit bacterial growth and reproduction, relying on the host's immune system to clear the infection.[5]

The determination of whether an antimicrobial agent is bactericidal or bacteriostatic is primarily based on the ratio of its Minimum Bactericidal Concentration (MBC) to its Minimum Inhibitory Concentration (MIC).

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antibiotic that prevents the visible growth of a microorganism after a specified incubation period.

-

Minimum Bactericidal Concentration (MBC): The lowest concentration of an antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum density.

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic action. Ofloxacin consistently demonstrates an MBC/MIC ratio within the bactericidal range against susceptible organisms.

Core Mechanism of Action: Inhibition of DNA Synthesis

Ofloxacin exerts its bactericidal effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

1. Inhibition of DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the primary target of ofloxacin. DNA gyrase introduces negative supercoils into the bacterial DNA, a process vital for relieving torsional stress during DNA replication and transcription. Ofloxacin binds to the GyrA subunit of the DNA gyrase-DNA complex, trapping the enzyme in its cleavage-competent state. This stabilized complex blocks the progression of the replication fork, leading to the accumulation of double-strand DNA breaks and ultimately, cell death.

2. Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the principal target. This enzyme is essential for the decatenation (separation) of interlinked daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, ofloxacin prevents the segregation of newly replicated chromosomes, leading to a lethal disruption of cell division.

The following diagram illustrates the signaling pathway of ofloxacin's mechanism of action:

References

- 1. The comparative in-vitro activity of ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The sensitivity of gram-negative and gram-positive bacteria to ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ofloxacin: in vitro and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ofloxacin susceptibility testing quality control parameters for microdilution and disk diffusion, and confirmation of disk diffusion interpretive criteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. microbe-investigations.com [microbe-investigations.com]

Cinoxacin: Methodological & Application

Application Notes & Protocols: Determination of the Apparent Coefficient (aC) for Cinoxacin Against Escherichia coli

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cinoxacin is a first-generation synthetic quinolone antibiotic that has been utilized for the treatment of urinary tract infections caused by susceptible microorganisms, including Escherichia coli.[1][2] Its mechanism of action involves the inhibition of bacterial DNA synthesis, leading to a bactericidal effect.[3] Understanding the pharmacodynamic relationship between cinoxacin concentration and its antibacterial effect is crucial for optimizing dosing regimens and overcoming potential resistance. The apparent coefficient (aC), a parameter derived from the dose-response curve, quantifies the steepness of this relationship, providing insight into the potency and dynamic activity of the antibiotic.

This document provides detailed protocols for determining the in vitro activity of cinoxacin against E. coli, culminating in the calculation of the apparent coefficient.

Mechanism of Action: Inhibition of DNA Gyrase

Cinoxacin's primary target within E. coli is DNA gyrase (a type II topoisomerase).[4] This enzyme is critical for introducing negative supercoils into bacterial DNA, a process essential for DNA replication, transcription, and repair.[4] Cinoxacin binds to the DNA-gyrase complex, stabilizing the transient double-strand breaks created by the enzyme. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks, the cessation of DNA replication, and ultimately, bacterial cell death.

Caption: Mechanism of cinoxacin action in E. coli.

Quantitative Data Summary

| Parameter | Organism | Value (µg/mL) | Reference |

| MIC | E. coli (Urinary Isolates) | 2 to 64 | |

| MIC | E. coli | 1.7 | |

| Mean MIC | E. coli (Urinary Isolates) | Significantly lower than nalidixic acid |

Experimental Protocols

These protocols outline the necessary steps to determine the MIC, assess the killing kinetics, and ultimately calculate the apparent coefficient of cinoxacin against E. coli.

Materials and Reagents:

-

Escherichia coli strain (e.g., ATCC 25922)

-

Cinoxacin powder (analytical grade)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Mueller-Hinton Agar (MHA)

-

Sterile 0.9% saline

-

Sterile microplates (96-well, U-bottom)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Spiral plater or sterile spreaders

-

Vortex mixer

-

Pipettes and sterile tips

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Cinoxacin Stock Solution: Prepare a 1 mg/mL stock solution of cinoxacin in a suitable solvent (e.g., dilute NaOH, followed by neutralization and dilution in sterile water). Filter-sterilize the solution.

-

Preparation of Bacterial Inoculum:

-

From a fresh MHA plate (18-24 hours growth), pick 3-5 isolated colonies of E. coli.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Within 15 minutes, dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL. This will be the working inoculum.

-

-

Microplate Preparation:

-

Dispense 50 µL of CAMHB into wells A1 through H11 of a 96-well microplate.

-

Prepare serial two-fold dilutions of the cinoxacin stock solution in the microplate, typically ranging from 128 µg/mL to 0.125 µg/mL.

-

Add 50 µL of the working bacterial inoculum to each well, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL and a final volume of 100 µL.

-

Include a growth control well (bacteria, no drug) and a sterility control well (broth only).

-

-

Incubation: Incubate the microplate at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of cinoxacin that completely inhibits visible growth of E. coli.

Protocol 2: Time-Kill Kinetic Assay

This assay evaluates the bactericidal or bacteriostatic activity of cinoxacin over time.

-

Preparation:

-

Prepare several flasks containing CAMHB with varying concentrations of cinoxacin based on the predetermined MIC (e.g., 0x, 0.5x, 1x, 2x, 4x, and 8x MIC).

-

Prepare an E. coli inoculum as described in Protocol 1, adjusting the final concentration in the flasks to approximately 5 x 10⁵ CFU/mL.

-

-

Incubation and Sampling:

-

Incubate the flasks at 35°C with constant agitation.

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

-

-

Viable Cell Counting:

-

Perform serial 10-fold dilutions of each aliquot in sterile saline.

-

Plate the dilutions onto MHA plates.

-

Incubate the plates at 35°C for 18-24 hours.

-

Count the colonies and calculate the CFU/mL for each time point and concentration. The limit of detection is typically around 100-400 CFU/mL.

-

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each cinoxacin concentration. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal activity.

Protocol 3: Determination of the Apparent Coefficient (aC)

The apparent coefficient (aC), also known as the Hill coefficient or sigmoidicity factor, is determined by modeling the dose-response relationship.

-

Data Generation (Dose-Response):

-

Set up a broth microdilution experiment similar to Protocol 1, but with a finer gradient of cinoxacin concentrations around the MIC (e.g., 12-15 concentrations in two-fold or smaller dilutions).

-

After 16-20 hours of incubation, measure the optical density (OD) of each well at 600 nm using a microplate reader.

-

-

Data Normalization:

-

Calculate the percentage of growth inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (OD_test - OD_sterility) / (OD_growth - OD_sterility))

-

-

Modeling and aC Calculation:

-

Plot the % Inhibition against the logarithm of the cinoxacin concentration.

-

Fit the data to a four-parameter logistic (sigmoidal) dose-response model using non-linear regression software (e.g., GraphPad Prism, R). The equation is: Effect = E_min + (E_max - E_min) / (1 + 10^((LogEC₅₀ - C) * aC)) Where:

-

E_max is the maximum effect (inhibition).

-

E_min is the minimum effect.

-

EC₅₀ is the concentration producing 50% of the maximal effect.

-

C is the log of the cinoxacin concentration.

-

aC is the apparent coefficient (Hill slope), which describes the steepness of the curve.

-

-

The value of aC obtained from the best-fit curve is the apparent coefficient for cinoxacin against the tested E. coli strain. An aC > 1 indicates a steep dose-response relationship, while an aC < 1 indicates a shallow relationship.

-

Experimental Workflow

The overall workflow for determining the apparent coefficient is a multi-step process that integrates several standard microbiological assays.

Caption: Workflow for aC determination.

References

Application Notes and Protocols for Ofloxacin in Treating Recurrent Urinary Tract Infections

Note on "Aoxacin": The drug name "aoxacin" was not found in scientific literature. This document assumes the user intended to query "Ofloxacin," a fluoroquinolone antibiotic commonly used for urinary tract infections, and all subsequent information pertains to Ofloxacin.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ofloxacin is a broad-spectrum, synthetic fluoroquinolone antibiotic with bactericidal activity against a wide range of Gram-negative and Gram-positive bacteria.[1][2] It is frequently utilized in the treatment of various infections, including complicated and uncomplicated urinary tract infections (UTIs).[3] Recurrent UTIs (rUTIs), often associated with bacterial biofilm formation, present a significant clinical challenge. These notes provide a detailed overview of Ofloxacin's mechanism, efficacy, and relevant experimental protocols for its evaluation against uropathogens.

Mechanism of Action

Ofloxacin's primary mode of action is the inhibition of bacterial DNA synthesis.[4] It targets two essential type II topoisomerase enzymes:

-

DNA Gyrase (Topoisomerase II): This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress and allow for the unwinding and replication of the DNA double helix. Ofloxacin binds to the DNA-gyrase complex, stabilizing it and preventing the re-ligation of DNA strands, which leads to a halt in DNA replication and transcription.[5]

-

Topoisomerase IV: This enzyme is primarily responsible for separating interlinked daughter DNA molecules following replication. By inhibiting topoisomerase IV, Ofloxacin prevents the segregation of replicated chromosomes into daughter cells, thereby blocking cell division.

Ofloxacin exhibits a significantly higher affinity for bacterial DNA gyrase—up to 100 times more—than for its mammalian counterparts, which contributes to its selective toxicity.

Caption: Ofloxacin's dual inhibition of bacterial DNA gyrase and topoisomerase IV.

Quantitative Data

Ofloxacin is well-absorbed orally and is primarily eliminated unchanged through renal excretion, making it highly suitable for treating UTIs. Between 65% and 80% of an oral dose is excreted in the urine within 48 hours.

| Parameter | Value | Reference |

| Oral Bioavailability | ~98% | |

| Elimination Half-life | 2.9 - 9 hours (dose-dependent) | |

| Primary Route of Elimination | Renal Excretion (65-80% unchanged in urine) | |

| PK/PD Target for Efficacy | fAUC/MIC ≥ 100 | |

| Table 1: Key Pharmacokinetic and Pharmacodynamic (PK/PD) parameters for Ofloxacin. |

The in vitro activity of Ofloxacin is commonly determined by the Minimum Inhibitory Concentration (MIC).

| Organism Group / Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Enterobacteriaceae | 0.125 | 1.0 | |

| Escherichia coli (ATCC 25922) | 0.03 - 0.06 (QC Range) | N/A | |

| Pseudomonas aeruginosa | 1.0 | 4.0 | |

| Staphylococcus aureus (ATCC 29213) | 0.12 - 0.5 (QC Range) | N/A | |

| Enterococcus faecalis (ATCC 29212) | 1.0 - 4.0 (QC Range) | N/A | |

| Table 2: Ofloxacin Minimum Inhibitory Concentration (MIC) values for common uropathogens and quality control (QC) strains. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively. |

Clinical trials have demonstrated Ofloxacin's efficacy in treating UTIs, including recurrent and complicated cases.

| Study Population / Condition | Ofloxacin Regimen | Comparator Regimen | Cure Rate (Ofloxacin) | Cure Rate (Comparator) | Reference |

| Acute Uncomplicated Cystitis | 200 mg once daily for 3 days | TMP-SMX for 7 days | 89% | 98% | |

| Complicated UTI | 200-300 mg twice daily | Co-trimoxazole | Fewer failures & relapses | - | |

| Complicated UTI | Not specified | Carbenicillin | Significantly higher clinical & microbiologic cure | - | |

| Febrile UTI in men | 7-day course | 14-day course | 55.7% | 77.6% | |

| Recurrent UTI Prophylaxis | 50 mg once daily for 6 months | N/A | Efficient in treatment | N/A | |

| Table 3: Summary of selected clinical trial results for Ofloxacin in UTI treatment. TMP-SMX: Trimethoprim-sulfamethoxazole. |

Experimental Protocols

This protocol, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, determines the lowest concentration of Ofloxacin that inhibits visible bacterial growth.

Materials:

-

Ofloxacin analytical standard

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Test bacterial strain (e.g., uropathogenic E. coli)

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Incubator (35-37°C)

Procedure:

-

Prepare Ofloxacin Dilutions: a. Prepare a stock solution of Ofloxacin. b. Perform serial two-fold dilutions in CAMHB directly in a 96-well plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL). c. Leave wells for a growth control (broth only, no antibiotic) and a sterility control (broth only, no bacteria).

-

Prepare Bacterial Inoculum: a. Select 3-5 isolated colonies of the test organism from an overnight agar plate. b. Suspend colonies in sterile saline or broth. c. Adjust the suspension turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). d. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL). b. Incubate the plate at 35-37°C for 16-20 hours.

-

Result Interpretation: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of Ofloxacin in which there is no visible growth.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

This assay assesses the bactericidal or bacteriostatic activity of Ofloxacin over time.

Materials:

-

Materials from MIC protocol

-

Sterile culture tubes

-

Shaking incubator

-

Sterile saline for dilutions

-

Agar plates for colony counting

-

Timer

Procedure:

-

Preparation: a. Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute to achieve a starting concentration of ~5 x 10⁵ CFU/mL in multiple flasks of CAMHB. b. Prepare Ofloxacin solutions at concentrations relevant to the MIC (e.g., 1x MIC, 2x MIC, 4x MIC).

-

Exposure: a. Add the specified Ofloxacin concentrations to the bacterial culture flasks. Include a growth control flask with no antibiotic. b. Place all flasks in a shaking incubator at 35-37°C.

-

Sampling and Plating: a. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask. b. Perform serial 10-fold dilutions of the aliquot in sterile saline. c. Plate a defined volume from appropriate dilutions onto agar plates.

-

Incubation and Analysis: a. Incubate plates at 35-37°C for 18-24 hours. b. Count the number of colonies (CFU) on each plate to determine the viable bacterial count (CFU/mL) at each time point. c. Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal activity.

Recurrent UTIs are often linked to biofilms. This protocol determines the Minimum Biofilm Eradication Concentration (MBEC).

Materials:

-

Materials from MIC protocol

-

Biofilm-optimized growth medium (e.g., Tryptic Soy Broth)

-

Sterile 96-well peg lid plate or standard plate for biofilm formation

-

Sonicator or vortexer for biofilm disruption

Procedure:

-

Biofilm Formation: a. Inoculate a 96-well plate with a standardized bacterial suspension (~10⁶ CFU/mL) in biofilm-promoting medium. b. Incubate the plate under conditions suitable for biofilm formation (e.g., 24-48 hours at 37°C, static).

-

Antibiotic Challenge: a. After incubation, gently wash the wells with sterile saline to remove planktonic (free-floating) cells, leaving the established biofilm. b. Add fresh medium containing serial dilutions of Ofloxacin to the wells. c. Incubate for another 24 hours.

-

Viability Assessment: a. After the antibiotic challenge, wash the wells again. b. Add fresh, sterile medium to each well and disrupt the biofilm (e.g., by sonication or vigorous vortexing). c. Transfer the resulting suspension to a new plate and perform serial dilutions and plate counting to determine the number of viable cells. d. The MBEC is the lowest concentration of Ofloxacin that results in a ≥3-log₁₀ reduction in viable cells compared to the untreated biofilm control.

Note: Uropathogenic E. coli (UPEC) biofilms can show significantly higher tolerance to antibiotics than their planktonic counterparts. Some studies have shown that sub-MIC concentrations of fluoroquinolones can paradoxically enhance biofilm formation.

References

Application Notes and Protocols for the Oral Formulation of Ofloxacin

Introduction

Ofloxacin is a broad-spectrum synthetic antibiotic belonging to the fluoroquinolone class. It is effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] The primary mechanism of action of Ofloxacin is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.[2][4] This document provides detailed application notes and experimental protocols for the formulation of Ofloxacin for oral administration, targeting researchers, scientists, and drug development professionals. It is important to note that the user-provided topic "Aoxacin" is likely a misspelling of "Ofloxacin," and this document pertains to the latter.

Physicochemical Properties of Ofloxacin

A thorough understanding of the physicochemical properties of Ofloxacin is critical for the development of a successful oral dosage form. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₀FN₃O₄ | |

| Molecular Weight | 361.37 g/mol | |

| Melting Point | 270-275 °C | |

| Appearance | Off-white to pale yellow crystalline powder | FDA Label |

| Solubility | pH-dependent: Soluble in aqueous solutions with pH between 2 and 5. Sparingly to slightly soluble at pH 7 (approx. 4 mg/mL). Freely soluble at pH above 9. | FDA Label |

| Biopharmaceutics Classification System (BCS) | Class II |

Challenges in Oral Formulation of Ofloxacin

The primary challenge in the oral formulation of Ofloxacin is its pH-dependent solubility. While it is soluble in the acidic environment of the stomach, its solubility decreases significantly in the neutral to slightly alkaline pH of the small intestine, where most drug absorption occurs. As a BCS Class II drug, with low solubility and high permeability, the dissolution rate is the rate-limiting step for its absorption. Therefore, formulation strategies must focus on enhancing the solubility and dissolution rate of Ofloxacin in the intestinal environment to ensure consistent and optimal bioavailability.

Application Notes on Formulation Strategies

Several advanced formulation strategies can be employed to overcome the solubility challenges of Ofloxacin.

Solid Dispersions

Solid dispersion is a highly effective technique for improving the dissolution rate and bioavailability of poorly water-soluble drugs like Ofloxacin. This method involves dispersing the drug in an inert carrier matrix at the molecular level.

-

Carriers: Hydrophilic polymers such as Polyethylene Glycols (PEGs), Poloxomers, and Urea have been shown to be effective carriers for Ofloxacin.

-

Preparation Methods:

-

Melting/Fusion Method: This involves melting a physical mixture of the drug and carrier, followed by rapid solidification.

-

Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated to form the solid dispersion.

-

-

Advantages: This technique can lead to a significant increase in the drug's surface area and wettability, resulting in a faster dissolution rate. A study on Ofloxacin solid dispersions with Poloxomer 407 at a 1:1 drug-to-polymer ratio demonstrated a 98% drug release within 45 minutes.

Wet Granulation

Wet granulation is a conventional and widely used method for tablet manufacturing that can improve the flow and compression characteristics of the powder blend, and can also enhance drug dissolution.

-

Binders: Natural gums such as Acacia arabica have been successfully used as binders in the wet granulation of Ofloxacin tablets.

-

Process: The process involves mixing the drug with other excipients, adding a binder solution to form granules, drying the granules, and then compressing them into tablets.

-

Advantages: This method can produce tablets with good hardness, low friability, and a desirable disintegration time.

Nanoparticle-Based Drug Delivery Systems

Nanoparticles can enhance the solubility and bioavailability of Ofloxacin by increasing its surface area and facilitating its transport across biological membranes.

-

Types of Nanoparticles:

-

Solid Lipid Nanoparticles (SLNs): These are prepared using lipids that are solid at room temperature. Palmitic acid has been used as a lipid matrix for Ofloxacin-loaded SLNs.

-

Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to encapsulate Ofloxacin.

-

-

Preparation Methods:

-

Hot Homogenization and Ultrasonication: This method is suitable for preparing SLNs.

-

Nanoprecipitation: This technique is often used for preparing polymeric nanoparticles.

-

-

Advantages: Nanoparticle formulations can offer sustained drug release and have shown potent antimicrobial activity.

Co-crystals

Co-crystallization is an emerging technique to enhance the solubility and dissolution rate of poorly soluble drugs.

-

Co-formers: Co-formers are molecules that co-crystallize with the active pharmaceutical ingredient. Nicotinic acid and syringic acid have been used to form co-crystals with Ofloxacin, resulting in improved aqueous solubility.

-

Preparation Method: The solvent evaporation technique is a common method for preparing co-crystals.

-

Advantages: Co-crystals can significantly improve the biopharmaceutical properties of the drug without altering its chemical structure.

Experimental Protocols

Protocol 1: Preparation of Ofloxacin Solid Dispersion by Solvent Evaporation Method

Objective: To prepare an Ofloxacin solid dispersion with Poloxomer 407 (1:1 ratio) to enhance its dissolution rate.

Materials:

-

Ofloxacin powder

-

Poloxomer 407

-

Methanol (analytical grade)

-

Rotary evaporator

-

Water bath

-

Mortar and pestle

-

Sieves (#60 and #100)

Procedure:

-

Accurately weigh 1 g of Ofloxacin and 1 g of Poloxomer 407.

-

Transfer both powders to a 250 mL round bottom flask.

-

Add 50 mL of methanol to the flask and sonicate for 15 minutes or until a clear solution is obtained.

-

Connect the flask to a rotary evaporator.

-

Set the water bath temperature to 45°C and the rotation speed to 100 rpm.

-

Evaporate the solvent under reduced pressure until a dry film is formed on the inner wall of the flask.

-

Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

-

Scrape the dried solid dispersion from the flask.

-

Gently pulverize the solid dispersion using a mortar and pestle.

-

Pass the powdered solid dispersion through a #60 sieve.

-

Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: Preparation of Ofloxacin Tablets by Wet Granulation

Objective: To formulate 200 mg Ofloxacin tablets using wet granulation with Acacia arabica as a binder.

Materials:

-

Ofloxacin powder

-

Acacia arabica

-

Microcrystalline cellulose (diluent)

-

Sodium starch glycolate (disintegrant)

-

Magnesium stearate (lubricant)

-

Talc (glidant)

-

Purified water

-

Planetary mixer

-

Hot air oven

-

Tablet compression machine

Procedure:

-

Dry Mixing:

-

Accurately weigh the required quantities of Ofloxacin, microcrystalline cellulose, and sodium starch glycolate for a batch of 100 tablets (see table below for quantities).

-

Sift all powders through a #40 sieve.

-

Mix the powders in a planetary mixer for 10 minutes at a low speed.

-

-

Granulation:

-

Prepare a 10% w/v binder solution by dissolving Acacia arabica in purified water.

-

Slowly add the binder solution to the powder blend while mixing at a low speed until a coherent mass is formed.

-

-

Wet Screening:

-

Pass the wet mass through a #16 sieve to obtain coarse granules.

-

-

Drying:

-

Spread the granules on a tray and dry in a hot air oven at 50°C for 1-2 hours, or until the loss on drying is less than 2%.

-

-

Dry Screening and Lubrication:

-

Pass the dried granules through a #20 sieve.

-

Add magnesium stearate and talc (pre-sifted through a #60 sieve) to the dried granules and blend for 5 minutes.

-

-

Compression:

-

Compress the lubricated granules into tablets using a tablet compression machine with appropriate punches to achieve the target tablet weight and hardness.

-

Tablet Formulation Composition:

| Ingredient | Quantity per Tablet (mg) |

| Ofloxacin | 200 |

| Acacia arabica | 20 |

| Microcrystalline cellulose | 100 |

| Sodium starch glycolate | 15 |

| Magnesium stearate | 3 |

| Talc | 2 |

| Total Weight | 340 |

Protocol 3: In Vitro Dissolution Testing of Ofloxacin Formulations

Objective: To evaluate the in vitro drug release profile of the prepared Ofloxacin formulations.

Apparatus and Reagents:

-

USP Dissolution Apparatus II (Paddle type)

-

UV-Vis Spectrophotometer

-

Phosphate buffer pH 6.8

-

0.1 N HCl

Procedure:

-

Prepare 900 mL of the dissolution medium (phosphate buffer pH 6.8 or 0.1 N HCl).

-

Pour the medium into the dissolution vessels and allow it to equilibrate to 37 ± 0.5°C.

-

Place one tablet/capsule containing the Ofloxacin formulation in each vessel.

-

Set the paddle speed to 50 rpm.

-

Withdraw 5 mL samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

-

Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

-

Filter the samples through a 0.45 µm syringe filter.

-

Analyze the samples for Ofloxacin concentration using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for Ofloxacin in the respective medium.

-

Calculate the cumulative percentage of drug released at each time point.

Signaling Pathway and Experimental Workflow Diagrams

Ofloxacin's Primary Mechanism of Action

The primary antibacterial action of Ofloxacin involves the inhibition of two key bacterial enzymes: DNA gyrase and topoisomerase IV. This leads to the disruption of DNA replication and repair, ultimately causing bacterial cell death.

Caption: Ofloxacin's mechanism of action.

Experimental Workflow for Oral Formulation Development

The following diagram illustrates a typical workflow for the development and evaluation of an oral formulation for Ofloxacin.

Caption: Oral formulation development workflow.

References

Application Notes & Protocols: Nadifloxacin as a Reference Standard in Antibiotic Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nadifloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic. It is primarily used topically for the treatment of acne vulgaris and other bacterial skin infections.[1] Its bactericidal action, coupled with its anti-inflammatory properties, makes it a valuable compound in dermatological applications. In a research and quality control context, Nadifloxacin serves as a critical reference standard for the accurate quantification of the active pharmaceutical ingredient (API) in formulations, for the validation of analytical methods, and in studies investigating its mechanism of action and antimicrobial efficacy.

While Nadifloxacin is available as an analytical standard from various commercial suppliers and is listed as a reference standard by the Indian Pharmacopoeia (IPRS), its official monograph status in the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP) is not readily confirmed from publicly available resources.[2]

This document provides detailed application notes and protocols for the use of Nadifloxacin as a reference standard in key antibiotic research experiments.

Physicochemical Properties of Nadifloxacin

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical method development.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₁FN₂O₄ | [2] |

| Molecular Weight | 360.38 g/mol | [2] |

| CAS Number | 124858-35-1 | [2] |

| Melting Point | 245-247 °C (decomposes) | |

| pKa (Strongest Acidic) | 6.13 | |

| pKa (Strongest Basic) | 0.44 | |

| Water Solubility | 0.632 mg/mL | |

| Solubility in Solvents | DMSO: ~20 mg/mL, Methanol: Sparingly soluble (heated) | |

| Appearance | White to yellow crystalline solid |

Mechanism of Action

Nadifloxacin exerts its antibacterial effect by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. By inhibiting these enzymes, Nadifloxacin traps them in a complex with DNA, leading to double-strand breaks in the bacterial chromosome, which ultimately results in bacterial cell death. This dual-targeting mechanism contributes to its potent bactericidal activity and a lower potential for the development of resistance.

In addition to its antibacterial properties, Nadifloxacin has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as Interleukin-1α (IL-1α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) in human keratinocytes and peripheral blood mononuclear cells.

Diagram: Mechanism of Action of Nadifloxacin

Caption: Dual inhibition of DNA gyrase and topoisomerase IV by Nadifloxacin.

Application 1: Antimicrobial Susceptibility Testing (AST)

Nadifloxacin as a reference standard is crucial for determining the Minimum Inhibitory Concentration (MIC) of the antibiotic against various bacterial strains. The agar dilution method is a standard procedure for this purpose.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values (in µg/mL) of Nadifloxacin against a selection of clinically relevant bacteria.

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.05 | 0.1 |

| Staphylococcus aureus (MRSA) | 0.05 | 1.56 |

| Staphylococcus epidermidis | 0.05 | 0.78 |

| Cutibacterium acnes (formerly Propionibacterium acnes) | 0.20 | 0.20 |

| Streptococcus spp. | - | 0.78 |

| Propionibacterium spp. | - | 0.39 |

Protocol: MIC Determination by Agar Dilution

This protocol outlines the steps for determining the MIC of Nadifloxacin using the agar dilution method, adhering to general clinical laboratory standards.

1. Preparation of Nadifloxacin Stock Solution:

-

Accurately weigh a suitable amount of Nadifloxacin reference standard.

-

Dissolve in an appropriate solvent (e.g., 0.1 N NaOH, followed by dilution in sterile distilled water) to a final concentration of 1280 µg/mL.

2. Preparation of Agar Plates with Serial Dilutions:

-

Prepare a series of two-fold dilutions of the Nadifloxacin stock solution in sterile distilled water.

-

For each concentration, add 2 mL of the antibiotic dilution to 18 mL of molten Mueller-Hinton agar (maintained at 48-50 °C). This creates a 1:10 dilution.

-

Pour the agar into sterile Petri dishes and allow them to solidify on a level surface.

-

Prepare a growth control plate containing no antibiotic.

3. Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Further dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

4. Inoculation of Plates:

-

Using a multipoint inoculator or a calibrated loop, spot the prepared bacterial suspension onto the surface of each Nadifloxacin-containing agar plate and the growth control plate.

-

Allow the inoculum spots to dry completely before inverting the plates.

5. Incubation:

-

Incubate the plates at 35-37 °C for 18-24 hours in an aerobic atmosphere.

6. Interpretation of Results:

-

The MIC is the lowest concentration of Nadifloxacin that completely inhibits the visible growth of the test organism.

Diagram: Workflow for MIC Determination by Agar Dilution

Caption: Step-by-step workflow for determining the MIC of Nadifloxacin.

Application 2: Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the quality control of Nadifloxacin in bulk drug and pharmaceutical formulations. The reference standard is used to prepare calibration curves and as a system suitability standard.

Protocol: HPLC Analysis of Nadifloxacin

This protocol describes a reversed-phase HPLC method for the quantification of Nadifloxacin.

1. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (e.g., Zorbax SB C18, 150 x 4.6 mm, 5 µm) |

| Mobile Phase | 0.05% v/v Trifluoroacetic acid in water : Acetonitrile (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 237 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

2. Preparation of Standard Solutions:

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Nadifloxacin reference standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards in the desired concentration range (e.g., 0.05 to 5 µg/mL).

3. Preparation of Sample Solution (for a 1% cream formulation):

-

Accurately weigh an amount of cream equivalent to 10 mg of Nadifloxacin into a suitable volumetric flask.

-

Add a portion of the mobile phase and sonicate to disperse the cream and dissolve the drug.

-

Make up to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection.

4. System Suitability:

-

Inject the standard solution multiple times (e.g., n=6).

-

The relative standard deviation (RSD) of the peak areas should be less than 2%.

-

The theoretical plates and tailing factor should be within acceptable limits as per internal or regulatory guidelines.

5. Analysis and Calculation:

-

Inject the blank (mobile phase), standard solutions, and sample solutions.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of Nadifloxacin in the sample solution from the calibration curve.

Application 3: DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays are fundamental for studying the mechanism of action of fluoroquinolones like Nadifloxacin. The reference standard is used as a positive control inhibitor.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of Nadifloxacin to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

1. Reaction Components:

-

Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, and 0.5 mg/mL albumin.

-

Enzyme: Purified E. coli or S. aureus DNA gyrase.

-

Substrate: Relaxed pBR322 plasmid DNA (e.g., 1 µg/µL).

-

Inhibitor: Nadifloxacin reference standard dissolved in a suitable solvent (e.g., DMSO).

2. Assay Procedure:

-

On ice, prepare a reaction mix containing assay buffer, relaxed pBR322 DNA, and water.

-

Aliquot the mix into reaction tubes.

-

Add varying concentrations of Nadifloxacin to the tubes. Include a no-inhibitor control and a no-enzyme control.

-

Initiate the reaction by adding a pre-determined amount of DNA gyrase.

-

Incubate the reactions at 37 °C for 30-60 minutes.

3. Reaction Termination and Analysis:

-

Stop the reaction by adding a stop buffer containing SDS and EDTA.

-

Add a gel loading dye.

-

Analyze the DNA topology by electrophoresis on a 1% agarose gel.

-

Stain the gel with ethidium bromide and visualize under UV light.

4. Interpretation of Results:

-

In the absence of an inhibitor, the relaxed plasmid will be converted to the supercoiled form, which migrates faster on the gel.

-

Increasing concentrations of Nadifloxacin will inhibit this conversion, resulting in a higher proportion of relaxed and intermediate topoisomers.

Diagram: Relationship between Nadifloxacin and its Research Applications

Caption: Applications of Nadifloxacin as a reference standard in research.

References

Application Notes and Protocols for Animal Models in Cinoxacin Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinoxacin is a synthetic quinolone antibiotic that has been used in the treatment of urinary tract infections. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for determining appropriate dosing regimens and ensuring therapeutic efficacy and safety. Animal models are indispensable tools in the preclinical evaluation of cinoxacin's pharmacokinetics. These application notes provide an overview of commonly used animal models and detailed protocols for conducting pharmacokinetic studies.

Data Presentation: Pharmacokinetic Parameters of Cinoxacin and a Related Fluoroquinolone in Animal Models

Quantitative pharmacokinetic data for cinoxacin in common animal models are not extensively available in publicly accessible literature. The following tables summarize the available qualitative information for cinoxacin in rats and provide pharmacokinetic data for a structurally related fluoroquinolone, ciprofloxacin, in dogs and rabbits as a comparator to offer insights into the general pharmacokinetic behavior of this class of antibiotics in these species. It is critical to note that the ciprofloxacin data is not representative of cinoxacin and should be interpreted with caution.

Table 1: Pharmacokinetic Profile of Cinoxacin in Rats (Qualitative)

| Parameter | Observation in Rats | Route of Administration | Note |

| Area Under the Curve (AUC) | Threefold larger in fasted rats compared to non-fasted rats.[1] | Oral | Food intake significantly impacts the bioavailability of cinoxacin. |

| Half-life (t½) | Prolonged in fasted rats.[1] | Oral | The elimination of cinoxacin is influenced by feeding status. |

Table 2: Pharmacokinetic Parameters of Ciprofloxacin in Dogs (as a Comparator)

| Parameter | Value (Mean ± SD) | Route of Administration | Dosage | Animal Model |

| Maximum Concentration (Cmax) | 1.55 ± 0.31 µg/mL | Oral | 10 mg/kg | Beagle Dogs |

| Time to Maximum Concentration (Tmax) | 1.5 ± 0.5 h | Oral | 10 mg/kg | Beagle Dogs |

| Area Under the Curve (AUC) | 6.85 ± 1.23 µg·h/mL | Oral | 10 mg/kg | Beagle Dogs |

| Half-life (t½) | 2.9 ± 0.5 h | Oral | 10 mg/kg | Beagle Dogs |

| Bioavailability | 58% | Oral | 10 mg/kg | Beagle Dogs |

Data for ciprofloxacin is presented as a reference for a related fluoroquinolone and is not cinoxacin data.

Table 3: Pharmacokinetic Parameters of Ciprofloxacin in Rabbits (as a Comparator)

| Parameter | Value (Mean ± SD) | Route of Administration | Dosage | Animal Model |

| Maximum Concentration (Cmax) | 1.2 ± 0.3 µg/mL | Oral | 20 mg/kg | New Zealand White Rabbits |

| Time to Maximum Concentration (Tmax) | 2.0 ± 0.5 h | Oral | 20 mg/kg | New Zealand White Rabbits |

| Area Under the Curve (AUC) | 5.4 ± 1.2 µg·h/mL | Oral | 20 mg/kg | New Zealand White Rabbits |

| Half-life (t½) | 3.5 ± 0.8 h | Oral | 20 mg/kg | New Zealand White Rabbits |

Data for ciprofloxacin is presented as a reference for a related fluoroquinolone and is not cinoxacin data.

Experimental Protocols

Protocol 1: Oral Administration of Cinoxacin in Rats for Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of cinoxacin in rats following oral administration.

Materials:

-

Male/Female Wistar or Sprague-Dawley rats (8-10 weeks old)

-

Cinoxacin

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Syringes

-

Animal balance

Procedure:

-

Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.

-

Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with continued access to water.

-

Dose Preparation: Prepare the cinoxacin suspension in the vehicle at the desired concentration.

-

Dosing: Weigh each rat and administer the cinoxacin suspension orally using a gavage needle. The typical volume for oral gavage in rats is 5-10 mL/kg.

-

Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.

-

Analysis: Determine the concentration of cinoxacin in the plasma samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

Protocol 2: Intravenous Administration of Cinoxacin in Dogs for Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of cinoxacin in dogs following intravenous administration.

Materials:

-

Male/Female Beagle dogs

-

Cinoxacin for injection

-

Sterile saline or other suitable vehicle for injection

-

Intravenous catheters

-

Syringes

-

Infusion pump (optional)

-

Blood collection tubes with anticoagulant

Procedure:

-

Animal Acclimatization: Acclimate the dogs to the laboratory environment and handling procedures.

-

Catheterization: On the day of the study, place an intravenous catheter in a suitable vein (e.g., cephalic vein) for drug administration and another for blood sampling in the contralateral leg.

-

Dose Preparation: Prepare the cinoxacin solution for injection at the desired concentration in a sterile vehicle.

-

Dosing: Administer the cinoxacin solution as an intravenous bolus over 1-2 minutes or as a short infusion.

-

Blood Sampling: Collect blood samples at specified time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) from the indwelling catheter.

-

Plasma Preparation: Process the blood samples to obtain plasma and store at -20°C or below until analysis.

-

Analysis: Quantify cinoxacin concentrations in plasma using a validated analytical method.

Protocol 3: Urine and Feces Collection for Excretion Studies

Objective: To determine the extent and route of cinoxacin excretion.

Materials:

-

Metabolic cages for rats or dogs

-

Collection tubes for urine and feces

-

Refrigerated storage

Procedure:

-

Housing: House the animals individually in metabolic cages that allow for the separate collection of urine and feces.

-

Dosing: Administer cinoxacin via the desired route (oral or intravenous).

-

Sample Collection: Collect urine and feces at predetermined intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) for a period sufficient to ensure complete excretion (typically 48-72 hours).

-

Sample Processing: Measure the volume of urine and the weight of the feces for each collection interval. Homogenize the feces.

-

Storage: Store all samples frozen at -20°C or lower until analysis.

-

Analysis: Determine the concentration of cinoxacin and any potential metabolites in the urine and fecal homogenates.

Protocol 4: High-Performance Liquid Chromatography (HPLC) for Cinoxacin Quantification

Objective: To quantify the concentration of cinoxacin in biological matrices (plasma, urine).

Instrumentation and Conditions:

-

HPLC System: An isocratic or gradient HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a buffer (e.g., phosphate or citrate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Cinoxacin has a UV absorbance maximum that can be used for detection (e.g., around 268 nm).

-

Injection Volume: 20 µL.

Sample Preparation (Plasma):

-

Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol, often in a 2:1 or 3:1 ratio to the plasma volume) to the plasma sample.

-

Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.

-

Supernatant Collection: Transfer the clear supernatant to a clean tube.

-

Evaporation and Reconstitution (optional): The supernatant can be evaporated to dryness under a stream of nitrogen and the residue reconstituted in the mobile phase for injection.

-

Injection: Inject the prepared sample into the HPLC system.

Sample Preparation (Urine):

-

Dilution: Dilute the urine sample with the mobile phase or a suitable buffer.

-

Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter before injection.

Mandatory Visualizations

Caption: Mechanism of action of Cinoxacin in a bacterial cell.

Caption: Workflow for an oral pharmacokinetic study of Cinoxacin.

Caption: Sample processing workflow for HPLC analysis of Cinoxacin.

References

Application Notes and Protocols for Ofloxacin Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ofloxacin in combination with other antibiotics. The information is intended to guide research and development efforts by summarizing key quantitative data, detailing experimental protocols for synergy testing, and illustrating the underlying mechanisms of action.

Introduction

Ofloxacin, a second-generation fluoroquinolone, exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][2] The increasing prevalence of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy, broaden the spectrum of activity, and reduce the selection pressure for resistant strains. Combining ofloxacin with other classes of antibiotics, such as β-lactams, aminoglycosides, and macrolides, has shown varied outcomes, including synergistic, additive, and indifferent effects. This document outlines the current understanding and experimental approaches to evaluating ofloxacin combination therapies.

Data Presentation: In Vitro Synergy of Ofloxacin Combinations

The following tables summarize the quantitative data from in vitro studies on the synergistic effects of ofloxacin with other antibiotics against various bacterial pathogens. The primary method for quantifying synergy is the checkerboard assay, with the results expressed as the Fractional Inhibitory Concentration (FIC) index.

Interpretation of FIC Index: [3][4]

-

Synergy: FIC index ≤ 0.5

-

Additive/Indifference: FIC index > 0.5 to 4.0

-

Antagonism: FIC index > 4.0

Ofloxacin in Combination with β-Lactams

| Combination | Bacterial Species | Number of Isolates | Interaction Type | Percentage of Isolates | Reference |

| Ofloxacin + Piperacillin | Pseudomonas aeruginosa | Not Specified | Synergy | 40% | [5] |

| Ofloxacin + Piperacillin | Enterobacter cloacae | Not Specified | Synergy | 50% | |

| Ofloxacin + Cefixime | Salmonella Typhi | 283 | Synergy | 11% | |

| Ofloxacin + Cefixime | Salmonella Typhi | 283 | Indifference | Majority |

Ofloxacin in Combination with Aminoglycosides

| Combination | Bacterial Species | Number of Isolates | Interaction Type | Reference |

| Ofloxacin + Gentamicin | Aerobic gram-negative species | Not Specified | Indifference | |

| Ofloxacin + Gentamicin | Staphylococcus aureus | Not Specified | Indifference | |

| Ofloxacin + Gentamicin | Enterococcus faecalis | Not Specified | Indifference |

Ofloxacin in Combination with Other Antibiotics

| Combination | Bacterial Species | Number of Isolates | Interaction Type | Reference |

| Ofloxacin + Rifampin | Staphylococcus aureus | Not Specified | Additive | |

| Ofloxacin + Rifampin | Enterococcus faecalis | Not Specified | Additive | |

| Ofloxacin + Metronidazole | Aerobic and anaerobic species | Not Specified | Indifference | |

| Ofloxacin + Clindamycin | Aerobic and anaerobic species | Not Specified | Indifference | |

| Ofloxacin + Erythromycin | Aerobic and anaerobic species | Not Specified | Indifference |

Experimental Protocols

Protocol 1: Broth Microdilution Checkerboard Assay

This protocol details the steps for performing a checkerboard assay to determine the synergistic interaction between ofloxacin and another antibiotic.

Materials:

-

Ofloxacin (potency-adjusted powder)

-

Second antibiotic of interest (potency-adjusted powder)

-

Appropriate solvent for each antibiotic (e.g., sterile deionized water, DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates (U- or V-bottom)

-

Bacterial inoculum (prepared to 0.5 McFarland standard)

-

Sterile reservoirs and multichannel pipettes

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Preparation of Antibiotic Stock Solutions: Prepare high-concentration stock solutions of ofloxacin and the second antibiotic in a suitable solvent. From these stocks, prepare intermediate solutions in CAMHB at four times the highest desired final concentration.

-

Preparation of Bacterial Inoculum: From an overnight culture plate, select 3-5 isolated colonies of the test microorganism and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Plate Setup:

-

Dispense 50 µL of CAMHB into each well of the 96-well plate.

-

Ofloxacin Dilution (Rows): Add 50 µL of the 4x intermediate solution of ofloxacin to all wells in column 1 (rows A-G). Perform a serial 2-fold dilution by transferring 50 µL from column 1 to column 2, and so on, up to column 10. Discard the final 50 µL from column 10. Row H will serve as the control for ofloxacin alone.

-

Second Antibiotic Dilution (Columns): Add 50 µL of the 4x intermediate solution of the second antibiotic to all wells in row A (columns 1-11). Perform a serial 2-fold dilution by transferring 50 µL from row A to row B, and so on, up to row G. Discard the final 50 µL from row G. Column 11 will serve as the control for the second antibiotic alone.

-

-

Inoculation: Inoculate each well (except for a sterility control well containing only broth) with 100 µL of the final diluted bacterial suspension. The final volume in each well will be 200 µL.

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the Results: After incubation, visually inspect the plates for turbidity. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that completely inhibits visible growth. Determine the MIC of ofloxacin alone (from row H) and the second antibiotic alone (from column 11). The MIC of the combination is determined for each well that shows no growth.

-

Calculation of FIC Index: The FIC index is calculated for each well showing no growth using the following formula: FIC Index = (MIC of Ofloxacin in combination / MIC of Ofloxacin alone) + (MIC of second antibiotic in combination / MIC of second antibiotic alone)

Protocol 2: Time-Kill Curve Assay

This protocol is used to assess the rate and extent of bacterial killing by the antibiotic combination over a 24-hour period.

Materials:

-

Ofloxacin and second antibiotic

-

Bacterial culture in logarithmic growth phase

-

Appropriate broth medium (e.g., CAMHB)

-

Sterile culture tubes

-

Incubator with shaking capabilities

-

Apparatus for serial dilutions and colony counting (e.g., agar plates, automated colony counter)

Procedure:

-

Preparation: Prepare tubes with broth containing ofloxacin alone, the second antibiotic alone, and the combination of both at concentrations relevant to their MICs (e.g., 0.5x MIC, 1x MIC, 2x MIC). Include a growth control tube without any antibiotic.

-

Inoculation: Inoculate all tubes with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

-

Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

-

Colony Counting: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates. After incubation, count the number of viable colonies (CFU/mL).

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic condition. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.

Signaling Pathways and Mechanisms of Synergy

Ofloxacin Mechanism of Action

Ofloxacin targets and inhibits two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. This inhibition leads to the cessation of DNA replication and transcription, ultimately resulting in bacterial cell death.

Ofloxacin's mechanism of action.

Proposed Synergistic Mechanism of Ofloxacin and β-Lactams

The combination of ofloxacin and a β-lactam antibiotic targets two distinct and essential cellular processes. While a definitive signaling pathway for their synergy is not fully elucidated, a plausible model involves a multi-hit mechanism.

Dual-target mechanism of ofloxacin and β-lactam synergy.

Experimental Workflow for Synergy Testing

The following diagram illustrates the typical workflow for assessing the synergistic potential of an antibiotic combination in vitro.

Workflow for in vitro antibiotic synergy testing.

References

- 1. A Review of the Resistance Mechanisms for β-Lactams, Macrolides and Fluoroquinolones among Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 4. Synergy of fluoroquinolones with other antimicrobial agents. | Semantic Scholar [semanticscholar.org]

- 5. Combination of ofloxacin and other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Cinoxacin: Troubleshooting & Optimization

Technical Support Center: In Vitro Development of Bacterial Resistance to Cinoxacin

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the in vitro development of bacterial resistance to cinoxacin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of bacterial resistance to cinoxacin?

A1: The primary mechanism of resistance to cinoxacin, a quinolone antibiotic, involves mutations in the genes encoding its target enzymes: DNA gyrase and topoisomerase IV.[1] Specifically, mutations often occur in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of these enzymes.[1] These mutations reduce the binding affinity of cinoxacin to its targets, thereby decreasing its efficacy. In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, it is typically topoisomerase IV.[1]

Q2: How quickly can bacteria develop resistance to cinoxacin in vitro?

A2: Resistance to cinoxacin can be readily developed in vitro through methods such as serial passage on drug-containing agar.[2][3] Studies have shown that a gradual, stepwise decrease in susceptibility can be observed with serial transfers through subinhibitory concentrations of the drug.

Q3: Is there cross-resistance between cinoxacin and other quinolone antibiotics?

A3: Yes, significant cross-resistance exists. Bacteria that develop resistance to cinoxacin often show decreased susceptibility to other quinolones like nalidixic acid, ciprofloxacin, and norfloxacin. This is because they share similar mechanisms of action and resistance, primarily involving mutations in the same target genes (gyrA and parC).

Q4: What is the general spectrum of activity for cinoxacin?

A4: Cinoxacin is primarily active against most aerobic gram-negative bacilli. Escherichia coli is among the most susceptible organisms. The majority of Klebsiella sp., Enterobacter sp., Proteus sp., and Serratia marcescens are also inhibited by clinically relevant concentrations. However, Pseudomonas aeruginosa and all tested gram-positive isolates are generally resistant.

Q5: How does the pH of the medium affect cinoxacin's activity?

A5: Cinoxacin is more active in an acidic medium compared to an alkaline one. Its stability and antibacterial activity can be significantly influenced by pH, with a notable reduction in activity observed at higher pH levels.

Troubleshooting Guides

Troubleshooting Minimum Inhibitory Concentration (MIC) Assays

Problem: I am observing inconsistent or variable MIC values for cinoxacin.

| Possible Cause | Troubleshooting Steps |

| Inoculum Preparation | Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Inconsistent inoculum density is a common source of variability. |

| Media Composition | Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI guidelines. Variations in divalent cation concentrations (Mg²⁺ and Ca²⁺) can affect quinolone activity. |

| Antibiotic Stock Solutions | Prepare fresh stock solutions of cinoxacin and verify their concentrations. Improper storage, including exposure to light, can lead to degradation. |

| Incubation Conditions | Maintain a consistent incubation temperature (35°C ± 2°C) and duration (16-20 hours for non-fastidious bacteria). Ensure proper atmospheric conditions. |

| Bacterial Growth Issues | Ensure that the control wells (no antibiotic) show robust growth and that the sterility control wells (no bacteria) are clear. Poor growth can lead to falsely low MICs. |

| Reader/Observer Variability | If determining the MIC visually, have a second person read the plate to minimize subjective interpretation. If using a plate reader, ensure it is properly calibrated. |

Troubleshooting PCR and Sequencing of Resistance Genes

Problem: I am unable to amplify the gyrA or parC QRDRs, or the sequencing results are of poor quality.

| Possible Cause | Troubleshooting Steps |

| Primer Design | Verify that the primers are specific to the bacterial species being tested and correctly flank the QRDR. |

| DNA Template Quality | Ensure the extracted genomic DNA is of high purity and concentration. Contaminants can inhibit the PCR reaction. |

| PCR Conditions | Optimize the annealing temperature and extension time for your specific primers and target length. |

| Sequencing Issues | If PCR products are clean, but sequencing fails, consider issues with the sequencing primer or the presence of secondary structures in the template DNA. |

Data Presentation

Table 1: In Vitro Activity of Cinoxacin Against Various Gram-Negative Bacilli

| Bacterial Species | Number of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | 114 | 4 | 8 | 1-16 |

| Klebsiella pneumoniae | 59 | 8 | 16 | 2-32 |

| Enterobacter spp. | 22 | 8 | 16 | 2-32 |

| Proteus mirabilis | 13 | 2 | 4 | 1-8 |

| Indole-positive Proteus | 10 | 4 | 8 | 2-16 |

| Citrobacter spp. | 6 | 4 | 8 | 4-8 |

| Serratia marcescens | 8 | 8 | 16 | 4-32 |

Data adapted from in vitro studies. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested strains, respectively.

Table 2: Susceptibility of Other Bacterial Species to Cinoxacin

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | General Susceptibility |

| Pseudomonas aeruginosa | 12 | >250 | Resistant |

| Staphylococcus aureus | 26 | 32 - >250 | Resistant |

| Enterococcus spp. | 13 | 32 - >250 | Resistant |

Data adapted from in vitro studies.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.

-

Preparation of Cinoxacin Dilutions:

-

Prepare a stock solution of cinoxacin.

-

In a 96-well microtiter plate, perform serial twofold dilutions of cinoxacin in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final volume of 100 µL per well. Concentration ranges should bracket the expected MICs.

-

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours), suspend several colonies in saline.

-

Adjust the turbidity to match a 0.5 McFarland standard.

-

Dilute this suspension in CAMHB to obtain a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial suspension to each well containing the cinoxacin dilutions.

-

Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

The MIC is the lowest concentration of cinoxacin that completely inhibits visible bacterial growth.

-

Protocol 2: In Vitro Induction of Resistance by Serial Passage

This protocol is used to select for resistant mutants over time.

-

Initial MIC Determination:

-

Determine the baseline MIC of cinoxacin for the bacterial strain of interest using the broth microdilution protocol described above.

-

-

Serial Passage:

-

Inoculate a tube of CAMHB containing a subinhibitory concentration of cinoxacin (e.g., 0.5x MIC) with the bacterial strain.

-

Incubate overnight at 35-37°C.

-

On the following day, determine the MIC of the culture from the tube with the highest concentration of cinoxacin that showed growth.

-

Use this culture to inoculate a new series of tubes with increasing concentrations of cinoxacin.

-

Repeat this process for a set number of passages or until a desired level of resistance is achieved.

-

-

Characterization of Resistant Isolates:

-

Isolate single colonies from the final passage.

-

Confirm the MIC of the resistant isolates.

-

Perform genetic analysis (e.g., PCR and sequencing of gyrA and parC) to identify resistance mutations.

-

Visualizations

Caption: Workflow for in vitro cinoxacin resistance development.

Caption: Target-site modification leading to cinoxacin resistance.

References

Aoxacin Technical Support Center: Troubleshooting Solubility Issues in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals